N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H20N4O3 and its molecular weight is 412.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
The development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors showcases the relevance of structurally similar compounds in medicinal chemistry. These compounds, through strategic substitution at the pyridine and pyridone positions, demonstrated improved enzyme potency and aqueous solubility, leading to significant tumor stasis in preclinical models (Schroeder et al., 2009).
Biological and Pharmacological Investigations
Research involving 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide derivatives revealed their potential in non-linear optical (NLO) applications and molecular docking studies indicated their ability to bind to tubulin, suggesting a mechanism for anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Chemical Engineering and Crystal Engineering
The novel carboxamide-pyridine N-oxide synthon illustrates the use of structurally related compounds in crystal engineering and the synthesis of pharmaceutical cocrystals. This synthon facilitates the assembly of isonicotinamide N-oxide in a triple helix architecture, demonstrating the importance of these compounds in materials science (Reddy et al., 2006).
Molecular Imaging and Radioligand Development
The preparation of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET imaging of serotonin 5-HT(1A) receptors showcases the application of structurally related compounds in the development of diagnostic tools for neuropsychiatric disorders (García et al., 2014).
Anticancer Research
The study of inert Ru(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid and their biological effects revealed their potential as anticancer drug candidates. These complexes demonstrated significant antiproliferative activity, highlighting the importance of these compounds in the development of new anticancer therapies (Pierroz et al., 2012).
Mechanism of Action
Target of Action
Compounds like this, which contain a bipyridine moiety, are known to strongly coordinate with metal centers . This suggests that they might interact with metalloproteins or other metal-containing biological targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For example, the presence of the methoxy and carboxamide groups in this compound might influence its solubility and therefore its absorption and distribution .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-31-22-13-23(29)28(19-7-3-2-4-8-19)16-20(22)24(30)27-14-17-9-11-26-21(12-17)18-6-5-10-25-15-18/h2-13,15-16H,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENIISHXKWUDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.